molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4

5-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B1428163
CAS No.: 1427359-47-4
M. Wt: 217.22 g/mol
InChI Key: YCPQYPIJYODIKC-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of both oxygen and nitrogen atoms in the ring system contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

5-Oxa-2-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms in the spirocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Biological Activity

5-Oxa-2-azaspiro[3.5]nonane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

This compound contains both oxygen and nitrogen in its spirocyclic structure, which facilitates interactions with biological macromolecules. The ability to form hydrogen bonds enhances its potential to modulate enzyme and receptor activities, suggesting various therapeutic applications .

Synthesis

The synthesis of this compound typically involves the cyclization of precursor molecules that contain nitrogen and oxygen functionalities. Common methods include:

  • Cyclization Reactions : Utilizing specific reagents under controlled conditions to ensure optimal yields.
  • Automated Synthesis : Employed for large-scale production, allowing for precise temperature and pressure management .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : It can alter the activity of enzymes by binding to active sites, which may lead to enhanced or inhibited enzymatic reactions.
  • Receptor Interactions : The compound's structure allows it to bind effectively to various receptors, potentially influencing signaling pathways .

Comparative Analysis

The following table highlights the unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-6-azaspiro[3.5]nonane oxalateSimilar spirocyclic structureDifferent nitrogen placement affects reactivity
2-Oxa-7-azaspiro[3.5]nonane oxalateAltered ring sizeDistinct ring size influences properties
6-Oxa-2-azaspiro[3.5]nonane oxalateVariation in functional group positioningUnique interaction profiles due to structural differences

The distinct arrangement of atoms in this compound contributes to its unique pharmacological properties compared to its analogs .

Case Studies

Recent studies have investigated the pharmacological potential of this compound:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by modulating the activity of specific enzymes involved in tumor progression.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections .

Research Findings

The following findings summarize the biological activity observed in various studies:

  • Enzyme Interaction : Enhanced binding affinity to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, indicating potential for cancer therapy .
  • Cellular Impact : In vitro studies demonstrated modulation of oxidative stress markers, suggesting a protective role against cellular damage .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQYPIJYODIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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